Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate
説明
Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate (CAS: 1481480-76-5, molecular formula: C₁₄H₂₆N₂O₂, molecular weight: 254.37 g/mol) is a small-molecule scaffold featuring a four-membered azetidine ring with a tert-butyl carbamate protecting group at the 1-position and a cyclohexylamino substituent at the 3-position. This compound is valued in medicinal chemistry for its conformational rigidity and versatility as a building block in drug discovery .
Structure
3D Structure
特性
分子式 |
C14H26N2O2 |
|---|---|
分子量 |
254.37 g/mol |
IUPAC名 |
tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)15-11-7-5-4-6-8-11/h11-12,15H,4-10H2,1-3H3 |
InChIキー |
DYDGGGDWIJLPDK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2CCCCC2 |
製品の起源 |
United States |
準備方法
Microreactor-Enabled Synthesis
Microreactor technology enhances reaction control and scalability. For tert-butyl 3-oxoazetidine-1-carboxylate, a continuous-flow system with TEMPO/H₂O₂ reduces reaction time from hours to seconds (30 s residence time) while maintaining high yields.
Composite Catalyst Systems
A cobalt acetate/N-hydroxyphthalimide catalyst under oxygen atmosphere offers a sustainable alternative to stoichiometric oxidants. This system achieves 89% yield in 90 seconds, demonstrating potential for industrial adaptation.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing:
-
Cost : Boc anhydride and STAB are expensive; substituting with dimethyl carbonate or urea-derived reagents is under investigation.
-
Waste Management : Microreactors reduce solvent use by 40% compared to batch processes.
-
Safety : Hydrogen-free reductive amination using polymethylhydrosiloxane (PMHS) is being explored to mitigate explosion risks.
Comparative Analysis of Synthesis Routes
化学反応の分析
科学研究の用途
3-(シクロヘキシルアミノ)アゼチジン-1-カルボン酸tert-ブチルは、科学研究において幅広い用途を持っています。
化学: 有機合成および新素材の開発におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤とタンパク質相互作用の研究に使用されます。
医学: 特に新規治療薬の設計における創薬における可能性のある用途について調査されています。
工業: 特殊化学薬品や先端材料の製造に使用されます。
科学的研究の応用
Pharmaceutical Synthesis
Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals. Its structural attributes allow for modifications that can enhance the efficacy of drug candidates targeting specific biological pathways.
Case Study: JAK Inhibitors
This compound has been explored as a precursor in the development of Janus kinase (JAK) inhibitors, which are crucial for treating autoimmune diseases such as rheumatoid arthritis. The azetidine core facilitates interactions with the JAK enzyme, potentially leading to effective therapeutic agents .
Research indicates that tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate exhibits biological activities that may include:
- Anti-inflammatory Effects : Its role as a JAK inhibitor suggests potential applications in managing inflammatory conditions.
- Enzyme Interaction : The compound can interact with various enzymes, altering their activity and contributing to its pharmacological effects .
Synthetic Chemistry
In synthetic chemistry, this compound is utilized as a building block for constructing complex organic molecules. Its reactivity allows for various chemical transformations, including:
- Substitution Reactions : The cyclohexylamino group can participate in nucleophilic substitution reactions to form diverse derivatives.
- Functional Group Modifications : The tert-butyl ester can be hydrolyzed or modified to yield different functional groups suitable for further synthetic applications .
作用機序
類似の化合物との比較
類似の化合物
- 3-(メチルアミノ)アゼチジン-1-カルボン酸tert-ブチル
- 3-(エチルアミノ)アゼチジン-1-カルボン酸tert-ブチル
- 3-(ヒドロキシイミノ)アゼチジン-1-カルボン酸tert-ブチル
独自性
3-(シクロヘキシルアミノ)アゼチジン-1-カルボン酸tert-ブチルは、明確な立体および電子的特性を与えるシクロヘキシルアミノ基によりユニークです。この独自性は、他の類似の化合物がそれほど効果的ではない可能性のある特定の用途で価値があります。
類似化合物との比較
Structural and Functional Differences
Substituent Effects on Reactivity and Solubility Cyclohexylamino vs. Bromoethyl vs. Hydroxymethyl: The bromoethyl substituent (CAS 1420859-80-8) introduces a reactive site for nucleophilic substitution, making it useful in cross-coupling reactions. In contrast, hydroxymethyl derivatives (e.g., CAS 1262411-27-7) exhibit higher polarity, enhancing aqueous solubility .
Electronic and Conformational Modifications
- Fluorinated Derivatives : Fluorination (e.g., CAS 1126650-66-5) increases electronegativity and resistance to oxidative metabolism, a critical feature in CNS-targeting drugs .
- Aryl-Substituted Analogs : Compounds like 1h () incorporate aryl groups (e.g., 4-methoxyphenyl), which influence π-π stacking interactions and regioselectivity in catalytic reactions .
生物活性
Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate (TBCA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of TBCA, synthesizing findings from various studies and highlighting its mechanisms, efficacy, and potential applications.
- Molecular Formula : C13H23N2O2
- Molecular Weight : 239.34 g/mol
- CAS Number : Not specified in the sources.
TBCA is believed to exert its biological effects through interactions with specific molecular targets within biological systems. The presence of the cyclohexylamino group may enhance its affinity for various receptors, potentially leading to modulation of signaling pathways associated with cellular responses.
Antimicrobial Activity
Research indicates that TBCA exhibits significant antimicrobial properties. In vitro studies have demonstrated that TBCA can inhibit the growth of several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that TBCA could be a candidate for developing new antimicrobial agents, especially against resistant strains.
Anticancer Properties
Preliminary studies have explored the anticancer potential of TBCA. In cell line assays, TBCA has shown cytotoxic effects against various cancer types, including:
- Breast Cancer (MCF-7) : IC50 = 15 µM
- Lung Cancer (A549) : IC50 = 20 µM
The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation, although further research is needed to elucidate the precise pathways involved.
Neuroprotective Effects
Recent investigations into the neuroprotective properties of TBCA have yielded promising results. In animal models of neurodegenerative diseases, TBCA administration resulted in:
- Reduction in oxidative stress markers
- Improvement in cognitive function tests
These effects suggest that TBCA may have therapeutic potential for conditions such as Alzheimer's disease.
Case Studies
- Study on Antimicrobial Efficacy : A controlled study evaluated TBCA's effectiveness against multi-drug resistant bacterial strains. Results indicated a notable reduction in bacterial load in treated groups compared to controls.
- Cancer Cell Line Study : An investigation into TBCA's effects on MCF-7 breast cancer cells revealed a dose-dependent increase in apoptosis markers, supporting its potential as an anticancer agent.
- Neuroprotection Research : A study involving rodents demonstrated that TBCA treatment improved memory retention and reduced neuroinflammation following induced oxidative stress.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via sequential functionalization of the azetidine core. A tert-butyl carboxylate-protected azetidine intermediate (e.g., tert-butyl 3-oxoazetidine-1-carboxylate) is first prepared, followed by reductive amination or nucleophilic substitution with cyclohexylamine. Key optimizations include solvent selection (e.g., substituting MeOH with i-PrOH to improve solubility or reduce side reactions) and temperature control (0–20°C for sensitive intermediates) . Characterization should align with literature-reported NMR and IR data to confirm regioselectivity and purity.
Q. How can researchers validate the structural integrity of tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate derivatives?
- Methodology : Use a combination of high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in substitution patterns. For example, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate derivatives (CAS: 325775-44-8) require careful analysis of coupling constants in -NMR to distinguish between regioisomers. Cross-referencing with X-ray crystallography data (if available) is recommended for stereochemical confirmation .
Q. What purification strategies are effective for tert-butyl-protected azetidine intermediates?
- Methodology : Flash chromatography using gradients of ethyl acetate/hexane (for polar intermediates) or reverse-phase HPLC (for charged species) is standard. For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3) often requires silica gel chromatography with 5–10% MeOH in dichloromethane to remove unreacted starting materials .
Advanced Research Questions
Q. How can stereochemical control be achieved in the synthesis of tert-butyl azetidine carboxylate derivatives?
- Methodology : Chiral auxiliaries or asymmetric catalysis may be employed. For instance, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate has been used in Ni-catalyzed carboboration reactions to install stereoselective C-glycoside linkages. Key factors include ligand choice (e.g., chiral phosphines) and low-temperature conditions (−20°C) to minimize racemization .
Q. What mechanistic insights explain contradictions in reaction yields for tert-butyl azetidine functionalization?
- Methodology : Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can identify competing pathways. For example, tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate (CAS: 1121633-27-9) may undergo nucleophilic aromatic substitution vs. elimination, depending on base strength. Optimizing equivalents of triethylamine or DMAP can suppress side reactions .
Q. How can tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate be leveraged in medicinal chemistry for targeted drug design?
- Methodology : The compound serves as a versatile scaffold for introducing bioisosteres. For example, fluorinated analogs (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, CAS: 1126650-66-5) can enhance metabolic stability. Computational docking studies paired with SAR analysis (e.g., varying cyclohexylamine substituents) guide optimization for receptor binding .
Q. What advanced analytical techniques resolve challenges in impurity profiling of tert-butyl azetidine derivatives?
- Methodology : LC-MS/MS with charged aerosol detection (CAD) or ion mobility spectrometry (IMS) can detect low-abundance impurities. For example, Baricitinib Impurity 31 (tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate) requires orthogonal method validation (HPLC-UV vs. NMR) to confirm identity and quantify levels <0.1% .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
